2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
Reagents: 4-fluoroaniline and a coupling agent such as EDCI.
Conditions: The reaction is carried out in an organic solvent like dichloromethane.
Step 4: Formation of Acetamide Linkage
Reagents: Acetic anhydride and a base such as triethylamine.
Conditions: The reaction is performed at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The final step involves the formation of the acetamide linkage.
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Step 1: Synthesis of Pyrimidoindole Core
Reagents: 4-ethoxybenzaldehyde, indole-2-carboxylic acid, and ammonium acetate.
Conditions: The reaction is carried out in a solvent such as ethanol under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrimidoindole core is known to bind to active sites of enzymes, inhibiting their activity. The ethoxyphenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The acetamide linkage plays a crucial role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide stands out due to its unique pyrimidoindole core, which provides distinct binding properties and biological activities. The presence of both ethoxyphenyl and fluorophenyl groups further enhances its specificity and potency in various applications.
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the pyrimidine and indole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrimidine core and an ethoxyphenyl substituent. The synthesis typically involves multi-step reactions starting from simpler organic precursors. Key steps include the formation of the pyrimidine ring and subsequent modifications to introduce the ethoxy and phenylacetamide groups.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The thieno[3,2-d]pyrimidine core is known to exhibit enzyme inhibition properties, while the phenylacetamide moiety may enhance binding affinity to specific receptors or enzymes.
Potential Targets:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It may modulate receptor activity associated with various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans .
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-{[3-(4-ethoxyphenyl)-...]} | S. aureus | 66 µM |
2-{[3-(4-ethoxyphenyl)-...]} | C. albicans | Active |
Anticancer Activity
Pyrimidine derivatives have been investigated for their anticancer potential. Studies suggest that compounds similar to 2-{[3-(4-ethoxyphenyl)-...]} can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (lung cancer) | 49.85 | Induction of apoptosis |
HeLa (cervical cancer) | Not specified | Cell cycle arrest |
Case Studies
- Antimicrobial Screening : A study on a series of pyrimidine derivatives found that modifications at the 3 and 4 positions significantly enhanced antibacterial activity against E. coli and S. aureus. This suggests that similar modifications in 2-{[3-(4-ethoxyphenyl)-...]} could yield potent antimicrobial agents .
- Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures can effectively inhibit tumor growth by promoting apoptosis and inhibiting proliferation .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-34-19-13-11-18(12-14-19)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)35-15-22(32)28-17-9-7-16(27)8-10-17/h3-14,29H,2,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCVQICCDSTAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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